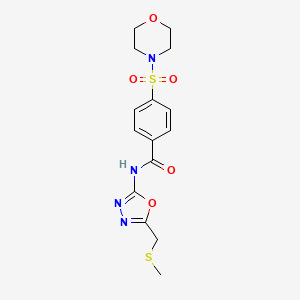
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C22H24N4O4S2 and a molecular weight of 472.6 g/mol. Its structure includes a morpholine sulfonyl group and an oxadiazole moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 886913-42-4 |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the morpholine sulfonyl group. Detailed synthetic routes can be found in various studies focusing on similar oxadiazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl) have shown effectiveness against various bacterial strains .
Enzyme Inhibition
One notable area of biological activity for this compound is its potential as an enzyme inhibitor. In particular, studies have demonstrated that similar compounds can inhibit α-glucosidase activity. For example:
This suggests that modifications to the oxadiazole structure can enhance inhibitory effects on carbohydrate-hydrolyzing enzymes.
Anticancer Activity
In vitro studies have indicated that certain analogs of oxadiazoles possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Interaction : Binding to active sites of target enzymes (e.g., α-glucosidase), leading to competitive inhibition.
- Cellular Uptake : Facilitated by morpholine groups which enhance solubility and cellular penetration.
- Signal Transduction Modulation : Affecting pathways related to apoptosis and cell cycle regulation in cancer cells.
Case Studies
Several case studies have been published detailing the biological activity of oxadiazole derivatives:
- Study on α-Glucosidase Inhibition : A series of benzimidazole-based oxadiazoles showed varying degrees of α-glucosidase inhibition with some compounds outperforming traditional drugs like acarbose .
- Anticancer Activity in Melanoma Cells : Research demonstrated that specific oxadiazole derivatives inhibited melanoma cell proliferation through apoptosis induction without significant cytotoxicity .
属性
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-25-10-13-17-18-15(24-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-23-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINJUGWPALSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














